molecular formula C14H13ClN2O B14161212 N-(2-chloropyridin-3-yl)-3-phenylpropanamide CAS No. 488100-14-7

N-(2-chloropyridin-3-yl)-3-phenylpropanamide

Cat. No.: B14161212
CAS No.: 488100-14-7
M. Wt: 260.72 g/mol
InChI Key: SOQUGEVGUWQIGW-UHFFFAOYSA-N
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Description

N-(2-chloropyridin-3-yl)-3-phenylpropanamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a chlorine atom at the 2-position and an amide linkage to a 3-phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-3-phenylpropanamide typically involves the reaction of 2-chloropyridine with 3-phenylpropanoic acid or its derivatives. One common method is the amidation reaction, where 2-chloropyridine is reacted with 3-phenylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.

    Substitution: The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(2-chloropyridin-3-yl)-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chloropyridin-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloropyridin-3-yl)benzamide: Similar structure but lacks the 3-phenylpropanamide moiety.

    2-chloropyridine-3-carboxamide: Contains a carboxamide group instead of the phenylpropanamide.

    3-phenylpropanoic acid derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness

N-(2-chloropyridin-3-yl)-3-phenylpropanamide is unique due to the combination of the 2-chloropyridine and 3-phenylpropanamide moieties, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

488100-14-7

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-3-phenylpropanamide

InChI

InChI=1S/C14H13ClN2O/c15-14-12(7-4-10-16-14)17-13(18)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,17,18)

InChI Key

SOQUGEVGUWQIGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(N=CC=C2)Cl

solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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